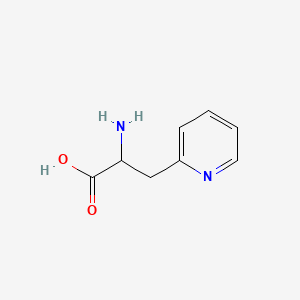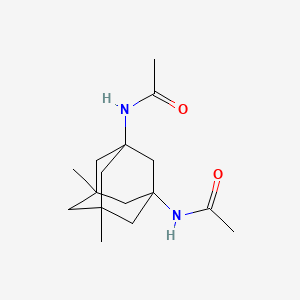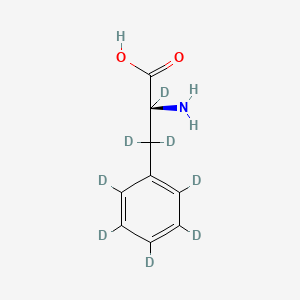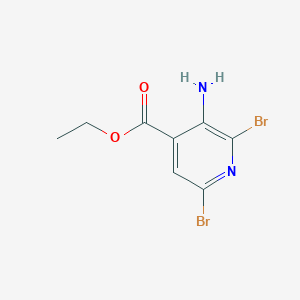![molecular formula C₁₈H₁₃Cl₂N₃O₃ B1145413 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile CAS No. 1460227-29-5](/img/no-structure.png)
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₃Cl₂N₃O₃ and its molecular weight is 390.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticorrosive Applications
Quinoline derivatives, including compounds structurally related to 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile, have shown significant effectiveness as anticorrosive materials. They form highly stable chelating complexes with metallic surfaces, offering protection against corrosion. This application is particularly relevant in industries where metallic components are susceptible to degradation by environmental factors (Verma et al., 2020).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, structurally related to the compound , have been identified as promising candidates for the development of optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, contributing to the advancement of organic light-emitting diodes (OLEDs), luminescent elements, and photoelectric conversion elements. The presence of quinoline and pyrimidine rings enhances the electroluminescent properties of these materials, making them valuable in the fabrication of energy-efficient and high-performance electronic devices (Lipunova et al., 2018).
Pharmaceutical Applications
Quinoline and its derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial effects. For example, 8-aminoquinoline antimalarial agents, which share a structural motif with this compound, are among the most effective treatments for malaria. However, their use is complicated by the potential for toxic effects, particularly in individuals with glucose-6-phosphate dehydrogenase deficiency. Research into these compounds has focused on understanding their metabolism and mitigating adverse effects, underscoring the importance of quinoline derivatives in medicinal chemistry (Strother et al., 1981).
Mécanisme D'action
Target of Action
The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration.
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the tyrosine kinase enzyme and inhibits its activity, thereby preventing the phosphorylation of proteins that would otherwise signal cell proliferation and survival.
Pharmacokinetics
The compound’s crystalline form is known to be therapeutically effective .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. This makes it a potent antineoplastic agent , useful in treating various cancers, including pancreatic and prostate cancer .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-hydroxy-6-methoxy-3-quinolinecarbonitrile' involves the reaction of 2,4-dichloro-5-methoxyaniline with 7-hydroxy-6-methoxy-3-quinolinecarbonitrile in the presence of a suitable coupling agent.", "Starting Materials": [ "2,4-dichloro-5-methoxyaniline", "7-hydroxy-6-methoxy-3-quinolinecarbonitrile", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-methoxyaniline in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a few minutes.", "Step 3: Add 7-hydroxy-6-methoxy-3-quinolinecarbonitrile to the reaction mixture and stir for several hours.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
Numéro CAS |
1460227-29-5 |
Formule moléculaire |
C₁₈H₁₃Cl₂N₃O₃ |
Poids moléculaire |
390.22 |
Synonymes |
Des(4-methyl-1-piperazinyl)propyl Bosutinib |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










